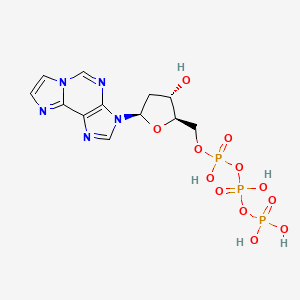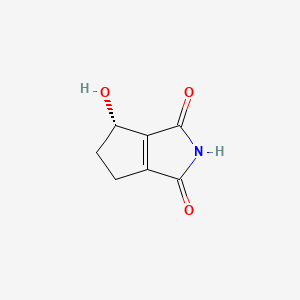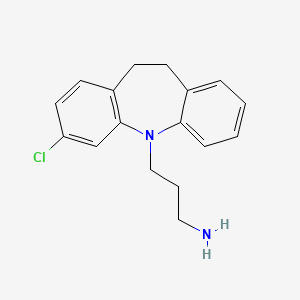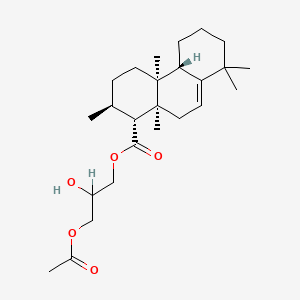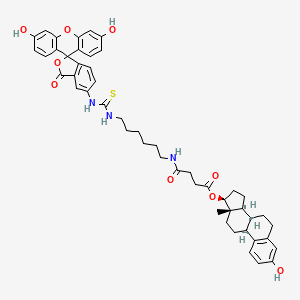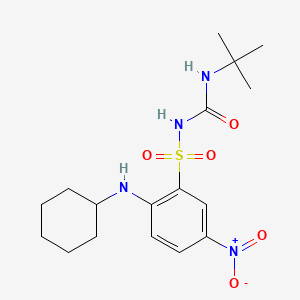
BM-531
説明
科学的研究の応用
BM-531 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on platelet aggregation and thromboxane A2 receptor antagonism.
Medicine: Investigated for its potential use in preventing thrombotic events without the side effects associated with traditional cyclooxygenase inhibitors.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
Target of Action
BM-531 primarily targets the thromboxane A2 (TXA2) receptors on human platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
This compound acts as a TXA2 receptor antagonist and a thromboxane synthase inhibitor . It binds to the TXA2 receptors on platelets, preventing the action of TXA2 and thereby inhibiting platelet aggregation . This interaction results in a decrease in the prothrombotic action of TXA2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TXA2 synthesis pathway . TXA2 is produced by the action of thromboxane synthase on the endoperoxide prostaglandin H2 (PGH2) . By inhibiting thromboxane synthase, this compound prevents the production of TXA2, thereby affecting the downstream effects of this pathway, which include platelet aggregation and vasoconstriction .
Result of Action
The primary molecular effect of this compound is the prevention of platelet aggregation . In human citrated platelet-rich plasma, this compound has been shown to prevent platelet aggregation induced by arachidonic acid, U-46619, or collagen . Additionally, it completely prevents the production of TXB2, a stable metabolite of TXA2 .
Action Environment
The action of this compound is influenced by the presence of activated platelets and macrophages . The compound’s efficacy and stability may also be affected by environmental factors such as temperature, as it is recommended to be stored at room temperature .
準備方法
BM-531 is synthesized through a series of chemical reactions involving the sulfonylation of a nitrobenzene derivative followed by the introduction of a urea moiety. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
化学反応の分析
BM-531 undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
BM-531 is unique in its dual function as both a thromboxane A2 receptor antagonist and thromboxane synthase inhibitor. Similar compounds include:
Sulotroban: A thromboxane A2 receptor antagonist with a lower affinity for the receptor compared to this compound.
This compound stands out due to its higher affinity for thromboxane A2 receptors and its lack of diuretic properties, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-17(2,3)19-16(22)20-27(25,26)15-11-13(21(23)24)9-10-14(15)18-12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPYVMLNHDSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182644 | |
| Record name | BM-531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284464-46-6 | |
| Record name | BM-531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BM-531 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y60K2E3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does BM-531 interact with its target and what are the downstream effects?
A1: this compound exhibits a high affinity for human platelet thromboxane A2 (TXA2) receptors. [, ] It binds to these receptors, preventing TXA2 from binding and exerting its effects. This inhibition leads to reduced platelet aggregation, a crucial process in thrombus formation. [, ] Additionally, this compound inhibits thromboxane synthase, the enzyme responsible for TXA2 synthesis, further contributing to its antiplatelet activity. []
Q2: What in vitro and in vivo evidence supports the efficacy of this compound as an antiplatelet agent?
A3: Numerous studies demonstrate the antiplatelet efficacy of this compound. In vitro, this compound effectively inhibits platelet aggregation induced by various agonists, including arachidonic acid, U-46619 (a stable TXA2 agonist), collagen, and ADP. [, ] It also prevents TXB2 production by activated platelets. [] In vivo, this compound significantly prolongs closure time in whole blood samples analyzed using the PFA-100, a device assessing platelet function. [] Additionally, this compound prevents U-46619-induced rat fundus contractions, further supporting its anti-TXA2 activity. []
Q3: Are there any potential applications of this compound beyond its antiplatelet activity?
A4: One study explores the potential of this compound in characterizing platelet adhesion to protein surfaces. [] By using this compound to inhibit TXA2 signaling, researchers can elucidate the role of TXA2 in platelet adhesion under various conditions. This highlights the potential of this compound as a valuable tool in studying platelet function and exploring new therapeutic targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide](/img/structure/B1226158.png)
![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)
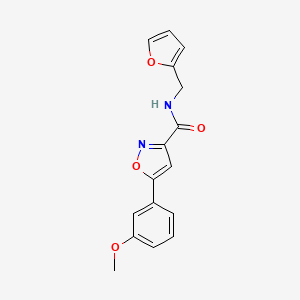
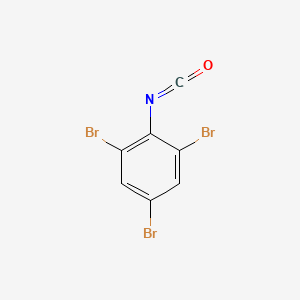
![N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1226166.png)
![1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1226167.png)
![3-(2-chlorophenyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1226170.png)

